Methyl 3-(2-isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
CAS No.:
Cat. No.: VC14654679
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | methyl 3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoate |
| Standard InChI | InChI=1S/C15H21N3O3/c1-9(2)18-11(4)14-10(3)8-12(19)17(15(14)16-18)7-6-13(20)21-5/h8-9H,6-7H2,1-5H3 |
| Standard InChI Key | IHILKHZDNXSYDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)OC |
Introduction
Methyl 3-(2-isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound features a distinctive pyrazolo ring structure, which is known for its potential pharmacological properties. The presence of isopropyl and dimethyl groups contributes to its unique chemical characteristics and biological activities.
Synthesis Methods
Several synthesis methods have been developed for producing this compound, highlighting its synthetic accessibility and potential for modification. These methods typically involve multi-step reactions that allow for the introduction of various functional groups, enabling the exploration of its derivatives with potentially enhanced biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological investigation. It has been studied for its potential interactions with various biological targets, which are crucial for understanding its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate | Propyl group instead of isopropyl | Potentially different biological activity due to propyl substitution |
| 3-(2-Ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine) | Ethyl group substitution | May exhibit different pharmacokinetics |
| 3-(2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridine) | Cyclopentyl group presence | Unique steric effects influencing reactivity |
Potential Applications
This compound has potential applications in several fields due to its biological activities. Its interaction profiles suggest that it may interact with various biological targets, which are essential for understanding its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume